molecular formula C10H14CoO4 B1366596 Cobalt(II) acetylacetonate

Cobalt(II) acetylacetonate

Cat. No.: B1366596
M. Wt: 257.15 g/mol
InChI Key: UTYYEGLZLFAFDI-FDGPNNRMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cobalt(II) acetylacetonate, also known as bis(2,4-pentanedionato)cobalt(II), is a coordination complex derived from the acetylacetonate anion and cobalt ions. This compound is a purple crystalline solid that is sparingly soluble in water but soluble in organic solvents. It is widely used in various fields due to its catalytic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate is typically synthesized by reacting cobalt(II) salts with acetylacetone in the presence of a base. The general reaction can be represented as:

Co2++2HacacCo(acac)2+2H+\text{Co}^{2+} + 2 \text{Hacac} \rightarrow \text{Co(acac)}_2 + 2 \text{H}^+ Co2++2Hacac→Co(acac)2​+2H+

where Hacac represents acetylacetone. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the addition of a base like sodium hydroxide or ammonium hydroxide helps to deprotonate the acetylacetone, facilitating the formation of the this compound complex .

Industrial Production Methods

In industrial settings, this compound is produced by mixing cobalt hydroxide with acetylacetone in the presence of a catalyst and an organic solvent. The mixture is refluxed to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) acetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cobalt(III) acetylacetonate.

    Reduction: It can be reduced to cobalt(I) complexes under specific conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cobalt(II) acetylacetonate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which cobalt(II) acetylacetonate exerts its effects is primarily through its ability to coordinate with various substrates, facilitating catalytic reactions. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in redox reactions and ligand exchange processes. This coordination chemistry is crucial for its role as a catalyst in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt(II) acetylacetonate is unique due to its specific redox properties and stability. Unlike nickel and copper acetylacetonates, this compound can easily transition between different oxidation states, making it versatile in catalytic applications. Additionally, its stability in various solvents and under different reaction conditions makes it a preferred choice for many industrial processes .

Properties

Molecular Formula

C10H14CoO4

Molecular Weight

257.15 g/mol

IUPAC Name

cobalt(2+);(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;

InChI Key

UTYYEGLZLFAFDI-FDGPNNRMSA-L

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2]

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

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